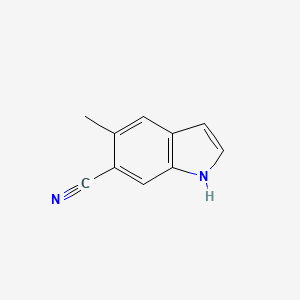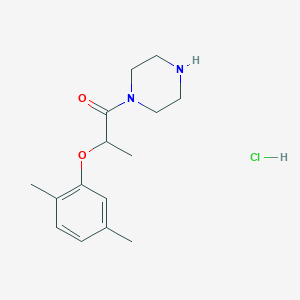
2-(2,5-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride
Overview
Description
2-(2,5-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride, also known as 2,5-Dimethylphenoxy-1-piperazine hydrochloride (DMPP), is an organic compound used in scientific research and laboratory experiments. It is an analog of the neurotransmitter dopamine and is used as a tool to study its mechanism of action and biochemical and physiological effects. DMPP is a synthetic compound, and its synthesis method has been extensively studied. In addition, its applications in scientific research have been widely explored, and its advantages and limitations for laboratory experiments have been identified. Furthermore, many future directions in the field of DMPP research exist.
Scientific Research Applications
Pharmacological Properties
A series of 1,4-substituted piperazine derivatives, including 2-(2,5-dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride, have been synthesized and studied for their affinity and antagonistic properties toward alpha-adrenoceptors. The compounds exhibited promising alpha 1-antagonistic properties, with some displaying strong antagonistic activity, indicating their potential use in cardiovascular-related conditions (Marona et al., 2011).
Synthesis and Characterization
The compound's synthesis process has been explored, focusing on its transformation into hydrochloride salts. The protonation of nitrogen atoms in the piperazine ring of hydrochloride salts was determined using solid-state analytical techniques, providing insight into the chemical structure and properties of the compound (Marvanová et al., 2016).
Stability Analysis
Stability tests using Raman spectroscopy and gas chromatography were conducted on related synthetic psychoactive substances, showcasing the importance of understanding the stability and degradation patterns of such compounds under various storage conditions (Frączak et al., 2020).
Crystal Structure Analysis
Structural analysis through X-ray diffraction provided insights into the conformation and arrangement of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, aiding in understanding the molecular interactions and packing in the crystal lattice (Nitek et al., 2020).
Antimicrobial Activity
The antibacterial activity of related compounds, including Terazosin hydrochloride, was studied, revealing their potential as antimicrobial agents against various bacteria. The findings suggest the compound's role in developing new treatments for bacterial infections (Kumar et al., 2021).
properties
IUPAC Name |
2-(2,5-dimethylphenoxy)-1-piperazin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-11-4-5-12(2)14(10-11)19-13(3)15(18)17-8-6-16-7-9-17;/h4-5,10,13,16H,6-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSUPSUFMWTPCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



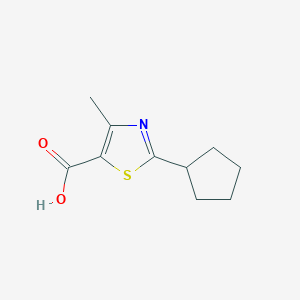
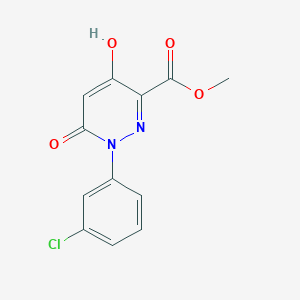

![chloropalladium(1+);4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-5-id-1-ol](/img/structure/B1423387.png)

![N-(2,3-dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1423390.png)
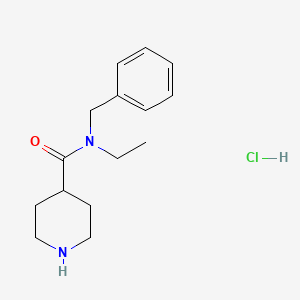
![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2(1H)-pyridinone](/img/structure/B1423395.png)
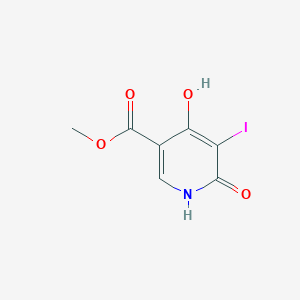
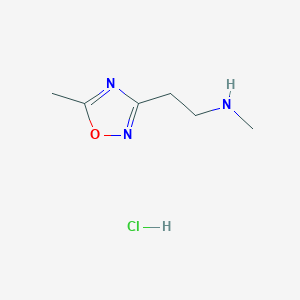
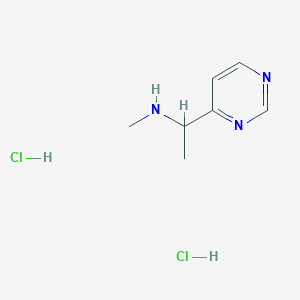
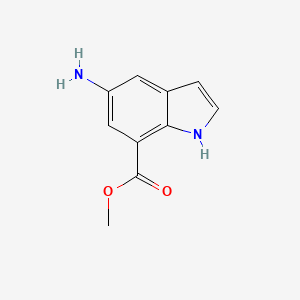
![7-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1423402.png)
